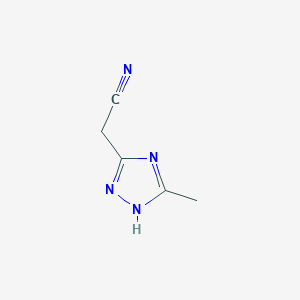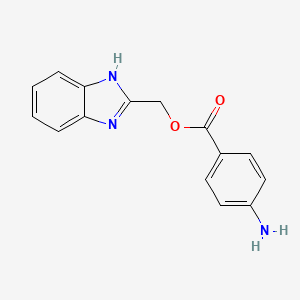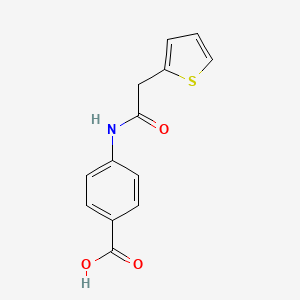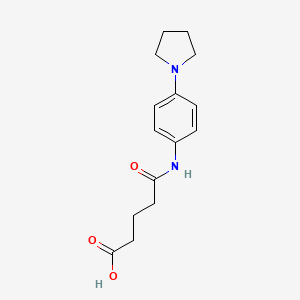![molecular formula C9H8N2O2S B1297273 11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one CAS No. 243968-07-2](/img/structure/B1297273.png)
11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Overview
Description
5,6-Dihydro-3H-pyrano[4’,3’:4,5]thieno[2,3-D]pyrimidin-4(8H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of pyrano-thieno-pyrimidines, which are known for their diverse biological activities and potential therapeutic applications.
Mechanism of Action
Mode of Action
It is known that the compound is synthesized from 2-R-amino-3-ethoxycarbonylpyrano[2,3-c]thiophenes . .
Biochemical Pathways
It is known that the compound is synthesized from 2-R-amino-3-ethoxycarbonylpyrano[2,3-c]thiophenes
Result of Action
Some studies have shown that certain compounds in the thienopyrimidinones class exhibit antimycobacterial activity , suggesting potential for development as antitubercular agents.
Biochemical Analysis
Biochemical Properties
5,6-Dihydro-3H-pyrano[4’,3’:4,5]thieno[2,3-D]pyrimidin-4(8H)-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs) and other protein kinases. These interactions are crucial as they can lead to the inhibition or activation of these enzymes, thereby influencing various cellular processes. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to conformational changes that affect enzyme activity .
Cellular Effects
The effects of 5,6-Dihydro-3H-pyrano[4’,3’:4,5]thieno[2,3-D]pyrimidin-4(8H)-one on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Additionally, the compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 5,6-Dihydro-3H-pyrano[4’,3’:4,5]thieno[2,3-D]pyrimidin-4(8H)-one exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of target enzymes. This binding can prevent substrate access and thus inhibit the enzyme’s catalytic activity. Additionally, the compound can induce conformational changes in proteins, leading to altered protein-protein interactions and downstream effects on cellular functions. These molecular interactions are critical for the compound’s role in modulating biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6-Dihydro-3H-pyrano[4’,3’:4,5]thieno[2,3-D]pyrimidin-4(8H)-one have been studied over time to understand its stability and long-term impact on cellular functions. The compound has shown stability under various conditions, making it suitable for extended studies. Its degradation products and their effects on cellular functions are also of interest. Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and prolonged effects on cell signaling pathways .
Dosage Effects in Animal Models
The effects of 5,6-Dihydro-3H-pyrano[4’,3’:4,5]thieno[2,3-D]pyrimidin-4(8H)-one vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
5,6-Dihydro-3H-pyrano[4’,3’:4,5]thieno[2,3-D]pyrimidin-4(8H)-one is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and biotransformation. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of 5,6-Dihydro-3H-pyrano[4’,3’:4,5]thieno[2,3-D]pyrimidin-4(8H)-one within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via specific transporters, and once inside, it can bind to intracellular proteins that facilitate its distribution to different cellular compartments. This distribution is essential for the compound’s biological activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
The subcellular localization of 5,6-Dihydro-3H-pyrano[4’,3’:4,5]thieno[2,3-D]pyrimidin-4(8H)-one is a key factor in its activity and function. The compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria. This localization is often directed by specific targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular distribution of the compound can influence its interactions with target biomolecules and its overall biological effects .
Preparation Methods
The synthesis of 5,6-Dihydro-3H-pyrano[4’,3’:4,5]thieno[2,3-D]pyrimidin-4(8H)-one involves several steps. One common method includes the reaction of 2-amino-3-ethoxycarbonylthiophenes with acylating agents, followed by cyclization and deamination processes. The reaction conditions typically involve the use of hydrazine hydrate and acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5,6-Dihydro-3H-pyrano[4’,3’:4,5]thieno[2,3-D]pyrimidin-4(8H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring, often using reagents like alkyl halides or aryl halides.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Comparison with Similar Compounds
5,6-Dihydro-3H-pyrano[4’,3’:4,5]thieno[2,3-D]pyrimidin-4(8H)-one can be compared with other similar compounds, such as:
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a different heterocyclic framework but exhibit similar enzyme inhibitory activities.
Thiazolo[4,5-b]pyridines: These compounds also share structural similarities and have been studied for their potential therapeutic applications.
The uniqueness of 5,6-Dihydro-3H-pyrano[4’,3’:4,5]thieno[2,3-D]pyrimidin-4(8H)-one lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-8-7-5-1-2-13-3-6(5)14-9(7)11-4-10-8/h4H,1-3H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTOWESQZGWBAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C3=C(S2)N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328031 | |
| Record name | 5,6-dihydro-8H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243968-07-2 | |
| Record name | 5,6-dihydro-8H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(3,7-Dihydroxy-dibenzo[b,f][1,4]oxazepin-11-yl)-benzoic acid](/img/structure/B1297210.png)

![3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid](/img/structure/B1297217.png)
![4-[(2-Furylmethyl)amino]-3-hydroxythiolane-1,1-dione](/img/structure/B1297219.png)





